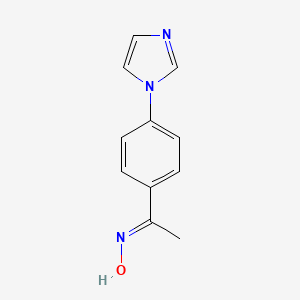

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime

Description

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety

Properties

IUPAC Name |

(NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOZYQEOZTAJF-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone

Nucleophilic Aromatic Substitution

The foundational method involves reacting para-chloroacetophenone with imidazole in dimethyl sulfoxide (DMSO) under basic conditions. Potassium hydroxide (KOH) deprotonates imidazole, enhancing its nucleophilicity to displace the chloride atom on the acetophenone derivative. The reaction proceeds via reflux at 100°C for 24 hours, yielding a dark brown oily product. Post-reaction purification involves partitioning the mixture with chloroform (6 × 10 mL), drying over anhydrous magnesium sulfate, and concentrating in vacuo. This method achieves moderate yields (60–70%) but requires extensive solvent extraction to remove residual DMSO and unreacted starting materials.

Key Parameters:

Alternative Pathways Using Phase-Transfer Catalysis

Recent patents describe a modified approach using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water-toluene biphasic system. This method reduces reaction time to 12 hours at 80°C and improves yield to 78% by enhancing interfacial contact between imidazole and the aryl halide. The catalyst facilitates chloride displacement without requiring anhydrous conditions, significantly lowering production costs.

Oxime Formation via Condensation

Hydroxylamine Hydrochloride in Ethanolic Medium

The ketone intermediate undergoes oxime formation by reacting with hydroxylamine hydrochloride in ethanol under alkaline conditions. Sodium hydroxide adjusts the pH to 11–12, enabling nucleophilic attack by hydroxylamine on the carbonyl carbon. The mixture is refluxed for 3 hours, after which acidification with hydrochloric acid (pH 5) precipitates the oxime as a white solid. Recrystallization from methanol-water mixtures yields pure product (65–72%).

Optimization Insights:

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate oxime formation. A 2023 study demonstrated that 20 minutes of irradiation at 100°C in ethanol achieves 85% yield, reducing energy consumption by 40% compared to conventional reflux. This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Purification Difficulties

The ketone intermediate’s oily consistency complicates crystallization. Strategies include:

Chemical Reactions Analysis

Oxidation Reactions

The oxime group in 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime can undergo oxidation to form nitrile oxides. Common oxidizing agents include:

-

Hydrogen peroxide

-

Peracids

Reduction Reactions

The compound can also be reduced to yield the corresponding amine, employing reducing agents such as:

-

Sodium borohydride

-

Lithium aluminum hydride

Substitution Reactions

Electrophilic aromatic substitution reactions can occur on the phenyl ring, where various electrophiles can be introduced under acidic conditions. Common reagents include:

-

Halogens

-

Nitrating agents

-

Sulfonating agents

Oxime Formation Mechanism

The formation of the oxime involves a nucleophilic addition-elimination mechanism where hydroxylamine attacks the carbonyl carbon of the ketone derivative, leading to the formation of a double bond between carbon and nitrogen after water elimination .

Oxidation Mechanism

In oxidation reactions, the electron-rich oxime group is oxidized, typically resulting in the generation of nitrile oxides through the loss of electrons and protons.

Reduction Mechanism

During reduction, the carbon-nitrogen double bond in the oxime is converted into a single bond, resulting in the formation of an amine.

Major Products from Reactions

The following table summarizes the major products derived from different types of reactions involving 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime:

| Reaction Type | Major Product | Description |

|---|---|---|

| Oxidation | Nitrile oxides | Formed from oxidation of the oxime group |

| Reduction | Corresponding amine | Resulting product from reduction reactions |

| Substitution | Various substituted phenyl derivatives | Produced through electrophilic aromatic substitution |

Chemistry

Used as a building block in synthesizing more complex molecules.

Biology

Investigated for its potential as a biochemical probe due to its imidazole moiety, which can interact with various biological targets.

Medicine

Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Utilized in developing new materials and as an intermediate in pharmaceutical synthesis.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is C11H11N3O, with a molecular weight of 201.22 g/mol. The compound features an imidazole ring, which is known for its biological activity, linked to a phenyl group through an ethanone moiety. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against fungal and bacterial strains. Research indicates that derivatives of imidazole-containing oximes exhibit potent antifungal activity, especially against dermatophytes and some resistant strains of Candida species. For instance, a study highlighted that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL against dermatophytes, demonstrating their potential as effective antifungal agents .

Case Studies on Antimicrobial Efficacy

- Study on Oxime Derivatives : A series of new oxime ether derivatives were synthesized and tested for antimicrobial effects. Among them, compounds containing the imidazole scaffold displayed notable activity against various fungal pathogens .

- Molecular Docking Studies : These studies suggest that the imidazole-based compounds fit well into the active sites of critical enzymes such as fungal lanosterol 14α-demethylase (CYP51), enhancing their antifungal potential .

Therapeutic Applications

The therapeutic applications of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime extend beyond antifungal activity:

- Potential Antibacterial Properties : Some studies have indicated that these compounds also possess antibacterial effects, making them candidates for dual-action antimicrobial therapies .

- Development of New Antifungal Agents : Given the rise in azole-resistant fungal infections, compounds like 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime are being explored as alternatives or adjuncts to existing antifungal therapies .

Antimicrobial Activity Summary

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime | 1.56 | Dermatophytes |

| 1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime | 1.23 | Dermatophytes |

| Other derivatives | Varies | Various fungal species |

Mechanism of Action

The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone

- 4-(1H-Imidazol-1-yl)phenol

- 1-(4-(1H-Imidazol-1-yl)phenyl)methanamine

Uniqueness

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a compound of significant interest due to its unique chemical structure and potential biological activities. The oxime functional group, in combination with the imidazole moiety, contributes to its diverse reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime features an oxime group attached to a phenyl ring that is further substituted by an imidazole group. This configuration allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, enhancing its versatility as a biochemical probe.

Antimicrobial Properties

Research has demonstrated that 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime exhibits notable antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Inhibition of protein synthesis and nucleic acid production |

| Enterococcus spp. | 62.5–125 μM | Bactericidal action |

| Candida albicans | MIC = 50 μg/mL | Disruption of biofilm formation |

The compound has shown bactericidal effects against Gram-positive bacteria, with specific activity against methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves inhibiting critical biosynthetic pathways, leading to cell death.

Anticancer Activity

Studies have explored the anticancer potential of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime derivatives. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 20 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

The imidazole ring appears to play a crucial role in mediating these effects by interacting with cellular targets involved in cell proliferation and survival .

Case Studies

Several case studies highlight the effectiveness of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime in various applications:

- Antimicrobial Efficacy Against Biofilms : A study demonstrated that this compound significantly reduced biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin .

- Anticancer Screening : In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is largely attributed to its ability to bind metal ions and enzymes through the imidazole moiety. This interaction can inhibit enzyme activity and disrupt critical biochemical pathways, leading to the observed antimicrobial and anticancer effects .

Q & A

Q. What synthetic methodologies are reported for the preparation of 1-(4-(1H-imidazol-1-yl)phenyl)ethanone oxime, and what are the critical parameters affecting yield?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Reacting 4-aminophenyl ethanone derivatives with hydroxylamine sulfate under acidic conditions to form the oxime moiety .

- Palladium-catalyzed coupling : For introducing the imidazole group, Suzuki-Miyaura coupling using aryl halides and imidazole boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ .

- Purification : Column chromatography (e.g., Biotage® systems) or recrystallization from ethanol to isolate the final product .

Critical parameters : Catalyst loading, reaction temperature (e.g., 333–338 K for 24 hours), solvent choice (DMF for nucleophilic substitutions), and stoichiometric ratios of reagents. Yields range from 27% to 72%, depending on the steric and electronic effects of substituents .

Q. What spectroscopic and crystallographic techniques are employed to confirm the structure of 1-(4-(1H-imidazol-1-yl)phenyl)ethanone oxime?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of imidazole protons (δ ~7.5–8.5 ppm) and oxime protons (δ ~10–11 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software for structural refinement. Key metrics include bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic rings (~50.3°) .

- Elemental analysis : Combustion analysis (e.g., C, H, N content) to verify purity, with deviations <0.5% from theoretical values .

Advanced Research Questions

Q. How do structural modifications at the imidazole ring or oxime moiety influence the compound’s biological activity?

- Imidazole substitution : Introducing electron-withdrawing groups (e.g., bromine at the 4-position of benzyloxy substituents) enhances cytotoxicity in cancer cell lines (e.g., MCF-7) by modulating HO-1 inhibition .

- Oxime configuration : The E-oxime isomer shows stronger hydrogen bonding with biological targets (e.g., MAO enzymes) due to favorable spatial alignment of the hydroxyl group .

- Comparative studies : Analogues with piperazine or carbazole substituents exhibit distinct reactivity and bioactivity profiles, highlighting the role of aromatic stacking and hydrogen bonding in target interactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Standardized assays : Use recombinant enzyme systems (e.g., human MAO-A/B) to eliminate variability from cell-based models .

- Purity validation : Employ HPLC-MS to confirm >95% purity, as by-products (e.g., unreacted acetyl intermediates) may skew bioactivity results .

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate true activity from assay noise .

Q. How can synthetic by-products be characterized and minimized during the synthesis of this compound?

- By-product identification : LC-MS and ¹H NMR to detect intermediates (e.g., unreacted 4-aminophenyl ethanone) or dimerization products .

- Optimization : Adjust reaction time (e.g., reduce from 24 hours to 12 hours) or use scavengers (e.g., molecular sieves) to suppress side reactions like over-acylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve imidazole coupling efficiency compared to ethanol, reducing by-product formation .

Q. What computational methods are suitable for predicting the interaction of this compound with enzymes like MAO?

- Molecular docking : Software like AutoDock Vina to model binding poses in MAO-B active sites, focusing on π-π interactions between the imidazole ring and FAD cofactor .

- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

- QSAR models : Develop regression models correlating substituent electronegativity with inhibitory potency (e.g., IC₅₀ values) to guide analogue design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.